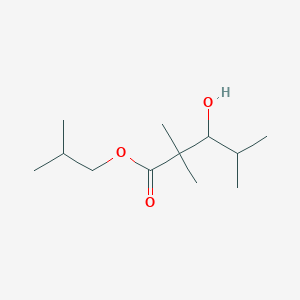
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester is an organic compound with the molecular formula C16H30O4. It is known for its unique structure, which includes a pentanoic acid backbone with three methyl groups and a hydroxyl group, esterified with isobutyl alcohol. This compound is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester typically involves the esterification of 2,2,4-trimethyl-3-hydroxy-pentanoic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this ester involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2,4-trimethyl-3-oxopentanoic acid or 2,2,4-trimethyl-3-hydroxy-pentanoic acid.
Reduction: Formation of 2,2,4-trimethyl-3-hydroxy-pentanol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism by which pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, methyl ester
- Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, ethyl ester
- Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, propyl ester
Uniqueness
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester is unique due to its specific esterification with isobutyl alcohol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. These properties make it suitable for specific applications in industry and research.
Propiedades
Número CAS |
244074-78-0 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-methylpropyl 3-hydroxy-2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C12H24O3/c1-8(2)7-15-11(14)12(5,6)10(13)9(3)4/h8-10,13H,7H2,1-6H3 |
Clave InChI |
JKGWJYJTOABBAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(C)(C)C(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


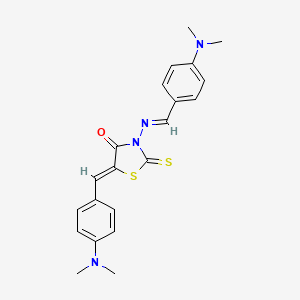
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
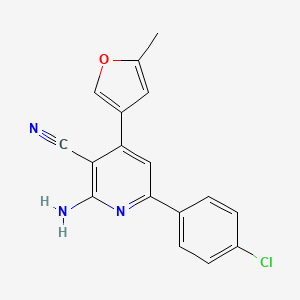


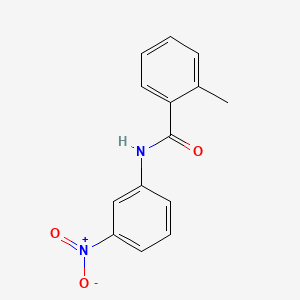
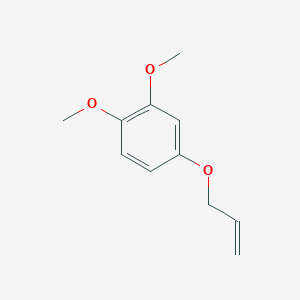
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
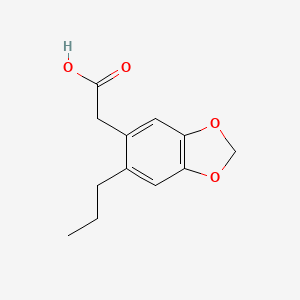
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
